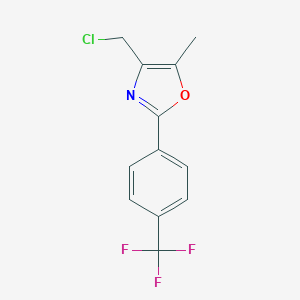

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole

概要

説明

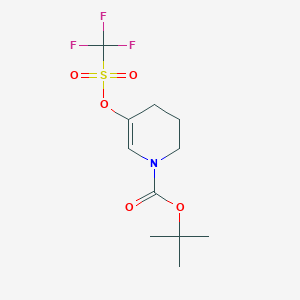

The compound “2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole” appears to contain a trifluoromethyl group (-CF3), a chloromethyl group (-CH2Cl), and an oxazole ring. The trifluoromethyl group is a common functional group in organic chemistry, known for its high electronegativity and the stability it can confer to certain compounds . The chloromethyl group is a reactive functional group that can participate in various chemical reactions. Oxazole is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The trifluoromethyl group is known to be electron-withdrawing, which could influence the compound’s reactivity . The oxazole ring is aromatic, which contributes to the compound’s stability .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The trifluoromethyl group is generally quite stable but can participate in certain reactions under the right conditions . The chloromethyl group is more reactive and could be involved in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, potentially affecting its solubility and distribution in the body .科学的研究の応用

Synthesis and Reactivity

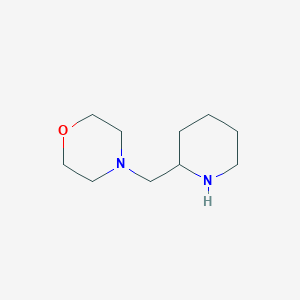

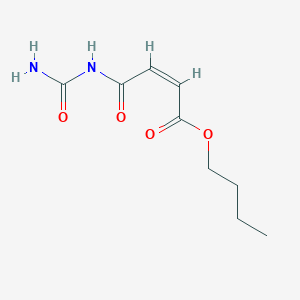

2-(Halomethyl)-4,5-diphenyloxazoles, including compounds similar to 2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole, are used as reactive scaffolds in synthetic chemistry. These compounds are particularly effective for substitution reactions, allowing the synthesis of various oxazole derivatives with diverse functional groups (Patil & Luzzio, 2016).

Antimicrobial Applications

Certain oxazole derivatives have demonstrated antimicrobial properties. For instance, research on 1,2,4-triazole derivatives, which are structurally related to oxazoles, has shown these compounds to possess antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Corrosion Inhibition

Oxazole compounds have been studied for their potential in corrosion inhibition. The efficiency of triazole derivatives, closely related to oxazoles, as corrosion inhibitors for mild steel in acidic media has been demonstrated. Such compounds can provide inhibition efficiencies of up to 99% in certain acidic environments (Lagrenée et al., 2002).

Natural Product Synthesis

Oxazoles are key building blocks in the total synthesis of natural products. For example, they have been used in the synthesis of siphonazoles, a class of unique natural products (Zhang et al., 2009).

Coordination Chemistry

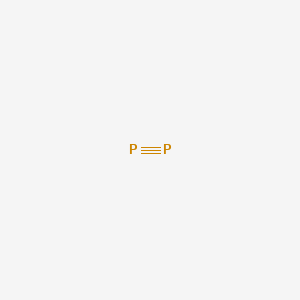

Oxazole compounds can play a significant role in coordination chemistry. Research involving 2-[(phosphinoyl)methyl]-4,5-dihydrooxazole and related compounds has explored their coordination with various metal ions, demonstrating their versatility in creating complex molecular structures (Pailloux et al., 2011).

Quantum Mechanical Studies

Oxazoles and related compounds have been the subject of quantum mechanical studies to explore their electronic properties and potential applications in light harvesting and other areas (Mary et al., 2019).

Fluorescent Probes

Certain benzoxazole derivatives have been utilized in the development of fluorescent probes for sensing various ions and pH changes, showcasing the potential of oxazole derivatives in analytical chemistry and bio-imaging applications (Tanaka et al., 2001).

将来の方向性

特性

IUPAC Name |

4-(chloromethyl)-5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClF3NO/c1-7-10(6-13)17-11(18-7)8-2-4-9(5-3-8)12(14,15)16/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWKSFZMISAANMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C2=CC=C(C=C2)C(F)(F)F)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80437052 | |

| Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Trifluoromethylphenyl)-4-chloromethyl-5-methyloxazole | |

CAS RN |

174258-39-0 | |

| Record name | 2-(4-TRIFLUOROMETHYLPHENYL)-4-CHLOROMETHYL-5-METHYLOXAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80437052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Phenyl-[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B173280.png)

![2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-5,5-diphenyl-2-oxazolyl]pyridine](/img/structure/B173308.png)

![Cyclopentanecarboxylic acid, 1,2,2-trimethyl-3-[[(4-methylphenyl)amino]carbonyl]-](/img/structure/B173310.png)